![molecular formula C21H15BrN4O2 B2850301 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005304-87-9](/img/structure/B2850301.png)
3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a synthetic compound belonging to the class of brominated benzamides. This compound features a pyrido[2,3-d]pyrimidine core, an important scaffold in medicinal chemistry due to its biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
- Synthesis of the Pyrido[2,3-d]pyrimidine Core:
Starting from 2-methyl-4-oxo-4H-pyrido[2,3-d]pyrimidine.
Use of brominating agents like N-bromosuccinimide (NBS) to introduce the bromine atom.
- Attachment of the Benzamide Moiety:
Coupling reaction between 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)aniline and 3-bromobenzoyl chloride.
Catalysts: Typically, the use of bases like triethylamine or pyridine.
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
- Industrial Production Methods:
Scale-up of the aforementioned synthetic route.
Optimization of reaction conditions for cost-efficiency and yield.
Continuous flow reactors might be used to enhance reaction rates and safety.
化学反应分析
Types of Reactions:
- Substitution Reactions:
The bromine atom can undergo nucleophilic substitution.
Reagents: Nucleophiles such as amines, thiols.
Conditions: Often performed in polar aprotic solvents.
- Oxidation and Reduction:
Oxidation: Possible conversion of the pyrido[2,3-d]pyrimidine core to various oxidative states.
Reduction: Hydrogenation of the benzamide moiety.
Reagents: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or reducing agents like hydrogen gas over palladium catalyst.
- Cyclization:
Potential to undergo intramolecular cyclization reactions.
Conditions: Typically requires heating and the presence of strong bases or acids.
- Substitution Products:
Nucleophilic substitution yields compounds with various functional groups replacing bromine.
- Oxidation/Reduction Products:
Different oxidative states of the pyrido[2,3-d]pyrimidine.
Reduced benzamide derivatives.
科学研究应用
- Chemistry:
Serves as a building block for the synthesis of more complex molecules.
- Biology:
Studied for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
- Medicine:
Investigated for its potential anticancer, antiviral, and anti-inflammatory activities.
- Industry:
Used in the development of novel materials with specific electronic or photonic properties.
作用机制
- Molecular Targets:
Potentially targets enzymes involved in DNA replication or repair due to its pyrido[2,3-d]pyrimidine core.
- Pathways Involved:
May interfere with cellular signaling pathways or DNA binding proteins, leading to its biological effects.
Inhibition of specific enzymes crucial for cellular proliferation or inflammation.
相似化合物的比较
- Similar Compounds:
4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.
3-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.
- Uniqueness:
The presence of bromine at the 3-position of the benzamide moiety may confer unique reactivity and biological activity.
The specific substitution pattern could affect its binding affinity and selectivity towards molecular targets.
This article gives a comprehensive look at 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide, from its synthesis to its potential in scientific research and industry.
属性
IUPAC Name |
3-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O2/c1-13-24-19-18(9-4-10-23-19)21(28)26(13)17-8-3-7-16(12-17)25-20(27)14-5-2-6-15(22)11-14/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQHARXGYBLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
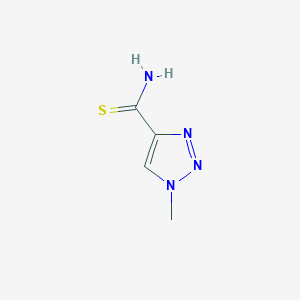
![ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2850220.png)
![9-(3-chloro-4-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2850221.png)
![1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2850222.png)
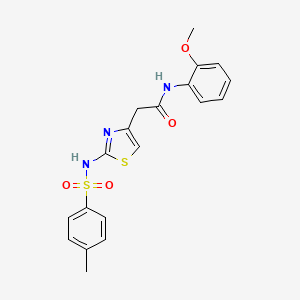
![N-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2850228.png)
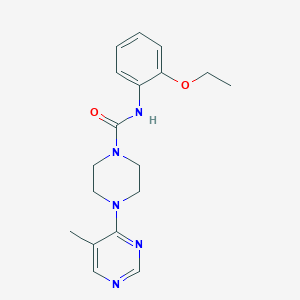
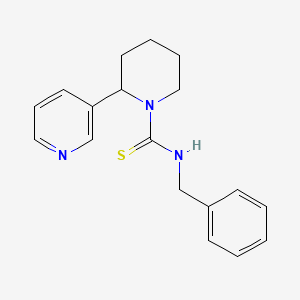
![6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2850232.png)
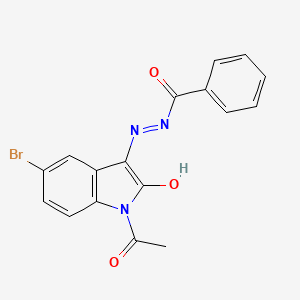
![4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2850234.png)
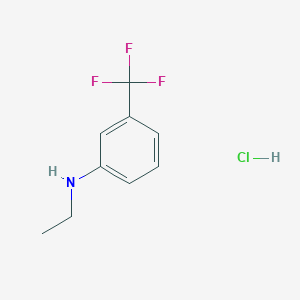
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)
